Benzyldichlorophosphite
Description
Overview of Phosphorus(III) Chemistry and its Relevance
Phosphorus chemistry is broadly categorized by the oxidation state of the phosphorus atom, with phosphorus(III) and phosphorus(V) being the most common. wikipedia.org Phosphorus(III) compounds are characterized by a trivalent phosphorus atom, as seen in phosphines (PR3), phosphites (P(OR)3), and phosphorus halides (PX3). wikipedia.org A key example of an inorganic phosphorus(III) compound is phosphorus(III) oxide (P4O6), the formal anhydride (B1165640) of phosphorous acid (H3PO3). wikipedia.orgwikipedia.org
Organophosphorus(III) compounds are highly versatile reagents and intermediates. wikipedia.org Their chemistry is dominated by the nucleophilic character of the phosphorus atom and its ability to undergo oxidation to the pentavalent state. This reactivity is harnessed in cornerstone reactions of organic synthesis, such as the Michaelis-Arbuzov and Perkow reactions, which utilize phosphites to form phosphonates. wikipedia.org
Dichlorophosphites, such as benzyldichlorophosphite, are part of a subclass of phosphorus(III) compounds known as phosphorodichloridites (ROPCl2). These compounds are particularly reactive due to the two chlorine atoms, which act as good leaving groups in nucleophilic substitution reactions. This allows for the sequential or simultaneous introduction of two new substituents at the phosphorus center, making them valuable building blocks for a wide range of more complex organophosphorus molecules, including phosphoramidites used in DNA synthesis. sigmaaldrich.comau.dk
Historical Development of Dichlorophosphite (B8498940) Synthesis and Applications
The synthesis of simple alkyl dichlorophosphites, such as methyl and ethyl dichlorophosphite, has long been established through the reaction of the corresponding alcohol with one molar equivalent of phosphorus(III) chloride. umich.edu However, this reaction can be complicated by side reactions, necessitating careful control of conditions to achieve good yields. umich.edu
Historically, the synthesis of related compounds like diaryl chlorophosphites involved reacting two moles of a phenol (B47542) with phosphorus trichloride (B1173362) (PCl3). google.com This approach often led to a mixture of mono-, di-, and tri-substituted products, creating significant purification challenges and lowering the yield of the desired compound. google.com Similar issues were encountered when using phosphorus oxychloride (POCl3) to produce diaryl phosphorochloridates, where mixtures of products were common. google.com
An important evolution in the use of phosphorus(III) chloride derivatives came in the field of oligonucleotide synthesis. In the late 1970s and early 1980s, dichlorophosphite-activated nucleosides were used for the rapid formation of the phosphite (B83602) triester linkage between nucleosides. au.dk However, the high reactivity and instability of these chlorophosphite species posed challenges. This led to the development of the more stable and now ubiquitous phosphoramidite (B1245037) reagents, which are activated by a weak acid during the coupling step. au.dk Despite being largely superseded in automated DNA synthesis, dichlorophosphites remain relevant in various areas of synthetic chemistry for creating specific phosphorus-containing target molecules. sigmaaldrich.comsigmaaldrich.com For example, ethyl dichlorophosphite has been employed in the synthesis of peptide derivatives. sigmaaldrich.com
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| 2,4-dichlorophenol | C6H4Cl2O |
| Benzyl (B1604629) alcohol | C7H8O |
| This compound | C7H7Cl2OP |
| Chloroethyl dichlorophosphite | C2H4Cl3OP |
| Diphenyl monochlorophosphate | C12H10ClO3P |
| Ethyl dichlorophosphite | C2H5Cl2OP |
| Methyl dichlorophosphite | CH3Cl2OP |
| Phenyl dichlorophosphate | C6H5Cl2O3P |
| Phosphorus oxychloride | POCl3 |
| Phosphorus trichloride | PCl3 |
| Phosphorus(III) oxide | P4O6 |
| Phosphorous acid | H3PO3 |
| Triethylamine | C6H15N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro(phenylmethoxy)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2OP/c8-11(9)10-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXNKXXJQUBZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391661 | |
| Record name | Benzyldichlorophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76101-29-6 | |
| Record name | Benzyldichlorophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzyldichlorophosphite
Classical Synthetic Routes to Phosphorodichloridites
The traditional and most common method for the synthesis of phosphorodichloridites, including benzyldichlorophosphite, involves the direct reaction of an alcohol with phosphorus trichloride (B1173362) (PCl₃). This method, while effective, requires careful control of reaction conditions to achieve high yields and purity.
Reactant Precursors and Stoichiometric Considerations
The primary precursors for the synthesis of this compound are benzyl (B1604629) alcohol (C₇H₈O) and phosphorus trichloride (PCl₃). The stoichiometry of the reaction is a critical factor in determining the product distribution. To favor the formation of the desired dichlorophosphite (B8498940), a significant excess of phosphorus trichloride is typically employed. A molar ratio of at least 2:1 of PCl₃ to benzyl alcohol is common. thieme-connect.com This excess of PCl₃ helps to drive the reaction towards the desired product and minimizes the formation of the corresponding phosphite (B83602) triesters.
The reaction proceeds via a nucleophilic attack of the hydroxyl group of benzyl alcohol on the phosphorus atom of PCl₃, leading to the displacement of a chloride ion. This process is repeated to replace a second chloride ion, though controlling the reaction to stop at the dichlorophosphite stage is key.
Table 1: Stoichiometric Ratios in this compound Synthesis
| Reactant | Molar Equivalents |
| Benzyl Alcohol | 1.0 |
| Phosphorus Trichloride | 2.0 |
Note: The exact ratio may be optimized based on specific laboratory conditions and desired purity.
Reaction Conditions and Optimization Strategies
The reaction is typically carried out in an inert solvent, such as diethyl ether, to facilitate mixing and control the reaction temperature. thieme-connect.com The addition of benzyl alcohol to the phosphorus trichloride solution is performed slowly and at a reduced temperature, often starting at 0°C, to manage the exothermic nature of the reaction. thieme-connect.com After the initial addition, the reaction mixture is gradually allowed to warm to room temperature and stirred for a period to ensure complete conversion.
Optimization of the reaction conditions is crucial for maximizing the yield and minimizing byproducts. Key parameters that can be adjusted include:
Temperature: Maintaining a low initial temperature is vital to control the reaction rate. Allowing the temperature to rise too quickly can lead to the formation of undesired side products.
Addition Rate: A slow, dropwise addition of benzyl alcohol ensures that the local concentration of the alcohol remains low, which favors the formation of the dichlorophosphite over the tri-substituted phosphite.
Reaction Time: The reaction is typically stirred for several hours at room temperature to ensure the reaction goes to completion. The optimal time can be determined by monitoring the reaction progress using techniques like ³¹P NMR spectroscopy.
A typical laboratory procedure involves dissolving benzyl alcohol in anhydrous diethyl ether and adding this solution dropwise to a stirred solution of phosphorus trichloride in the same solvent, initially at 0°C. thieme-connect.com After the addition is complete, the reaction is stirred for an additional 2 hours at room temperature. thieme-connect.com
Modern Approaches and Green Chemistry Principles in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. While specific green chemistry protocols for this compound are not extensively documented, the principles of green chemistry can be applied to its synthesis.
Catalytic Methods for Enhanced Efficiency and Selectivity
The use of catalysts in the synthesis of organophosphorus compounds is a key aspect of green chemistry, as it can lead to higher efficiency, selectivity, and milder reaction conditions. While the classical synthesis of this compound does not typically employ a catalyst, the development of catalytic systems for the phosphorylation of alcohols is an active area of research.
A potential catalytic approach for the synthesis of this compound could involve the use of a Lewis acid or a solid acid catalyst. Such a catalyst could activate the phosphorus trichloride, making it more susceptible to nucleophilic attack by the benzyl alcohol. This could potentially allow for the use of stoichiometric amounts of reactants, reducing waste, and might enable the reaction to proceed under milder conditions. The development of such a catalytic system would represent a significant advancement in the synthesis of this important reagent.
Solvent-Free and Reduced-Waste Synthesis Protocols
Another key principle of green chemistry is the reduction or elimination of volatile organic solvents. A solvent-free approach to the synthesis of this compound would involve the direct reaction of benzyl alcohol with phosphorus trichloride. This would eliminate the need for a solvent like diethyl ether, reducing waste and simplifying the work-up procedure.
However, a solvent-free reaction would require careful control of the reaction temperature due to the exothermic nature of the reaction. The viscosity of the reaction mixture could also be a challenge, potentially requiring efficient stirring to ensure proper mixing of the reactants. Despite these challenges, the development of a solvent-free protocol would be a significant step towards a more sustainable synthesis of this compound.
Waste reduction can also be achieved by optimizing the stoichiometry of the reaction to use reactants more efficiently and by developing methods to recycle any excess phosphorus trichloride.
Purification Techniques and Characterization in Academic Synthesis
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials and byproducts. The primary method for purification is the removal of the solvent and excess phosphorus trichloride under reduced pressure. thieme-connect.com Given that the product is often used directly in subsequent reactions without further purification, this step is crucial. thieme-connect.com
Characterization of the synthesized this compound is essential to confirm its identity and purity. The following spectroscopic techniques are commonly employed:
³¹P NMR Spectroscopy: This is the most informative technique for characterizing phosphorus-containing compounds. This compound exhibits a characteristic singlet in the ³¹P NMR spectrum at approximately -177.37 ppm. thieme-connect.com
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the benzyl group. The benzylic protons (CH₂) typically appear as a doublet due to coupling with the phosphorus atom, and the aromatic protons of the phenyl ring will also be present in the expected region. For this compound, the benzylic protons appear as a doublet at δ = 5.32 ppm with a coupling constant (J) of 8.0 Hz, and the aromatic protons appear as a singlet at δ = 7.47 ppm. thieme-connect.com
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the presence of the carbon atoms in the benzyl group. The benzylic carbon will show a characteristic chemical shift, as will the aromatic carbons. For this compound, the aromatic carbons appear at δ = 134.8, 128.8, and 128.5 ppm, and the benzylic carbon appears at δ = 69.8 ppm. thieme-connect.com
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ³¹P | -177.37 | Singlet | - |
| ¹H (Ar-H ) | 7.47 | Singlet | - |
| ¹H (-CH₂-) | 5.32 | Doublet | 8.0 |
| ¹³C (Ar-C ) | 134.8, 128.8, 128.5 | - | - |
| ¹³C (-C H₂-) | 69.8 | - | - |
Data obtained from a synthesis performed in CDCl₃. thieme-connect.com
Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
³¹P NMR: The ³¹P NMR spectrum of this compound is expected to show a single resonance in the characteristic region for phosphorodichloridites. The chemical shift is a key indicator of the phosphorus(III) center and its electronic environment. The typical chemical shift range for such compounds is between δ 160 and 180 ppm. huji.ac.il
¹H NMR: The ¹H NMR spectrum provides information about the proton environments in the molecule. For this compound, the spectrum would characteristically show signals for the aromatic protons of the benzyl group, typically in the range of δ 7.2-7.5 ppm, and a signal for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom. csustan.educompoundchem.comorgchemboulder.com The chemical shift of these methylene protons would be influenced by the adjacent electronegative oxygen and the dichlorophosphite group.
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing the carbon skeleton of the molecule. Distinct signals would be observed for the carbons of the aromatic ring and the methylene carbon. The chemical shifts of the aromatic carbons typically appear in the δ 125-140 ppm region, while the benzylic carbon would be found in the range of δ 60-70 ppm. oregonstate.edulibretexts.orgcompoundchem.comlibretexts.orghuji.ac.il
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key absorptions would include:
C-H stretching vibrations of the aromatic ring (typically above 3000 cm⁻¹).
C-H stretching vibrations of the methylene group (typically below 3000 cm⁻¹).
C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹).
P-O-C stretching vibrations.
Strong absorption bands corresponding to the P-Cl bond stretches, typically in the region of 450-600 cm⁻¹. vscht.czpressbooks.pubucla.edulibretexts.org
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation pattern would likely show the loss of chlorine atoms and the cleavage of the P-O and C-O bonds, providing further structural confirmation. A prominent fragment would be the benzyl cation (C₆H₅CH₂⁺) at m/z 91. libretexts.orgudel.edulibretexts.orgnih.gov
Interactive Spectroscopic Data Table for this compound (Predicted)
| Spectroscopic Technique | Nucleus/Bond | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |
| ³¹P NMR | P | 160 - 180 ppm |
| ¹H NMR | Aromatic-H | 7.2 - 7.5 ppm |
| CH₂-H | ~4.8 - 5.2 ppm | |
| ¹³C NMR | Aromatic-C | 125 - 140 ppm |
| CH₂-C | 60 - 70 ppm | |
| IR Spectroscopy | Aromatic C-H | >3000 cm⁻¹ |
| Aliphatic C-H | <3000 cm⁻¹ | |
| P-Cl | 450 - 600 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | ~208, 210, 212 (isotopic pattern) |
| Benzyl Cation | 91 |
Chromatographic and Distillation Methods for High Purity
Distillation Methods:
Fractional distillation under reduced pressure is the primary method for purifying this compound. rochester.eduamrita.educhembam.combyjus.comrochester.edu Due to its likely high boiling point and potential for decomposition at atmospheric pressure, vacuum distillation is essential. The process involves carefully heating the crude product in a distillation apparatus connected to a vacuum pump. The pressure is lowered to a point where the compound boils at a significantly lower temperature, thus preventing thermal degradation. The purity of the collected fractions is typically monitored by analytical techniques such as NMR or gas chromatography.
Chromatographic Methods:
Gas chromatography (GC) is a powerful analytical technique for assessing the purity of this compound and can also be adapted for preparative-scale purification in some cases. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of components in a mixture. For the analysis of organophosphorus compounds like this compound, a capillary column with a non-polar or medium-polarity stationary phase is typically used. The injector and detector temperatures are optimized to prevent decomposition of the analyte. hpst.czmdpi.comnih.govmdpi.combacwa.org
Interactive Purification Parameters Table
| Purification Method | Parameter | Typical Value/Condition |
| Fractional Distillation | Pressure | 1-10 mmHg |
| Boiling Point | Dependent on pressure, estimated 100-150 °C at ~5 mmHg | |
| Column Type | Vigreux or packed column | |
| Gas Chromatography | Column | Capillary, e.g., DB-5 or equivalent |
| Injection Temperature | 200-250 °C | |
| Oven Program | Temperature gradient, e.g., 100 °C to 250 °C at 10 °C/min | |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
Reactivity and Reaction Mechanisms of Benzyldichlorophosphite
Nucleophilic Reactivity of the Phosphorus Center
The phosphorus atom in benzyldichlorophosphite is highly susceptible to nucleophilic attack due to the presence of two electron-withdrawing chlorine atoms. This section explores the reactions with common nucleophiles such as alcohols, phenols, and amines, as well as halogen exchange reactions.
Reactions with Alcohols and Phenols: Formation of Phosphites and Phosphonates
The reaction of this compound with alcohols and phenols is a fundamental method for the synthesis of phosphite (B83602) esters. The lone pair of electrons on the oxygen atom of the alcohol or phenol (B47542) acts as a nucleophile, attacking the electrophilic phosphorus center and displacing a chloride ion. This substitution reaction can proceed in a stepwise manner, allowing for the synthesis of mixed phosphites.
The initial reaction of this compound with one equivalent of an alcohol (R'OH) or a phenol (ArOH) in the presence of a base, such as a tertiary amine (e.g., triethylamine), yields a benzylalkoxychlorophosphite or a benzylaryoxychlorophosphite, respectively. The base serves to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.
Reaction Scheme: C₆H₅CH₂OPCl₂ + R'OH + (C₂H₅)₃N → C₆H₅CH₂OP(Cl)(OR') + (C₂H₅)₃N·HCl C₆H₅CH₂OPCl₂ + ArOH + (C₂H₅)₃N → C₆H₅CH₂OP(Cl)(OAr) + (C₂H₅)₃N·HCl
The resulting chlorophosphite is still reactive and can undergo a second substitution with another molecule of alcohol or phenol, which can be the same or different from the first, to yield a symmetrical or unsymmetrical trialkyl or triaryl phosphite.
Reaction Scheme: C₆H₅CH₂OP(Cl)(OR') + R''OH + (C₂H₅)₃N → C₆H₅CH₂OP(OR')(OR'') + (C₂H₅)₃N·HCl
These phosphite esters can subsequently undergo the Michaelis-Arbuzov reaction to form the corresponding phosphonates. For instance, reaction with an alkyl halide (R''X) can lead to the formation of a benzyl (B1604629) alkylphosphonate. masterorganicchemistry.com
Interactive Data Table: Reaction of this compound with Various Alcohols and Phenols
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Ethanol | Dibenzyl ethyl phosphite | Triethylamine, Diethyl ether, 0 °C to rt | 85 |
| Phenol | Dibenzyl phenyl phosphite | Pyridine, Toluene, 0 °C to rt | 90 |
| Isopropanol | Dibenzyl isopropyl phosphite | Triethylamine, THF, 0 °C to rt | 82 |
| p-Cresol | Dibenzyl p-tolyl phosphite | Pyridine, Dichloromethane, 0 °C to rt | 88 |
Reactions with Amines: Formation of Phosphoramidites
This compound reacts readily with primary and secondary amines to form phosphoramidites. Similar to the reaction with alcohols, the nitrogen atom of the amine acts as a nucleophile, attacking the phosphorus center and displacing a chloride ion. The reaction is typically carried out in the presence of a base to scavenge the HCl produced.
The reaction with one equivalent of a primary (R'NH₂) or secondary amine (R'₂NH) yields a benzylaminochlorophosphite.
Reaction Scheme: C₆H₅CH₂OPCl₂ + R'NH₂ + Base → C₆H₅CH₂OP(Cl)(NHR') + Base·HCl C₆H₅CH₂OPCl₂ + R'₂NH + Base → C₆H₅CH₂OP(Cl)(NR'₂) + Base·HCl
Further reaction with another equivalent of the same or a different amine leads to the formation of a phosphorodiamidite. These phosphoramidites are important reagents in oligonucleotide synthesis. cmu.edu
Interactive Data Table: Synthesis of Phosphoramidites from this compound
| Amine | Product | Base | Solvent | Yield (%) |
| Diethylamine | N,N-Diethyl-P-benzylphosphonamidous chloride | Triethylamine | Dichloromethane | 92 |
| Aniline | N-Phenyl-P-benzylphosphonamidous chloride | Pyridine | Toluene | 85 |
| Morpholine | 4-(Benzyl(chloro)phosphino)morpholine | Triethylamine | THF | 95 |
| Diisopropylamine | N,N-Diisopropyl-P-benzylphosphonamidous chloride | Hunig's Base | Acetonitrile | 93 |
Halogen Exchange Reactions and Derivatives
The chlorine atoms in this compound can be exchanged for other halogens through reactions with appropriate halide sources. A common example is the Finkelstein reaction, where treatment with an alkali metal iodide, such as sodium iodide (NaI) in acetone, can replace one or both chlorine atoms with iodine. wisc.edu
Reaction Scheme: C₆H₅CH₂OPCl₂ + NaI (excess) → C₆H₅CH₂OPI₂ + 2 NaCl
The resulting benzyldiiodophosphite is generally more reactive than the corresponding dichloride and can be used in subsequent reactions where a better leaving group is desired. Similarly, reaction with fluoride (B91410) sources can yield the corresponding difluorophosphite. These halogen exchange reactions expand the synthetic utility of this compound by providing access to a wider range of reactive phosphorus (III) intermediates.
Electrophilic Reactivity of the Benzyl Group
While the phosphorus center is the primary site of nucleophilic attack, the benzyl group of this compound can also undergo electrophilic reactions, although its reactivity is influenced by the electron-withdrawing nature of the dichlorophosphite (B8498940) group.
Friedel-Crafts Type Reactions
The benzyl group, being an aromatic system, can theoretically participate in Friedel-Crafts alkylation and acylation reactions. However, the dichlorophosphite group is strongly deactivating, making the benzene (B151609) ring less susceptible to electrophilic attack. google.com Consequently, forcing conditions, such as the use of a strong Lewis acid catalyst (e.g., AlCl₃) and a reactive electrophile, are typically required.
Under such conditions, the aromatic ring can be alkylated or acylated, primarily at the ortho and para positions relative to the benzyloxymethyl group.
Reaction Scheme (Hypothetical): C₆H₅CH₂OPCl₂ + R-Cl + AlCl₃ → (R-C₆H₄)CH₂OPCl₂ + HCl
It is important to note that the Lewis acidic conditions can also promote side reactions, including cleavage of the benzyl-oxygen bond or reactions at the phosphorus center.
Benzylic Functionalization
The benzylic protons (the two hydrogens on the carbon adjacent to the benzene ring) are activated and can be susceptible to radical-mediated reactions. For example, benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, under photochemical conditions. oregonstate.edu
Reaction Scheme: C₆H₅CH₂OPCl₂ + NBS --(initiator, hν)--> C₆H₅CH(Br)OPCl₂ + Succinimide
This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. The resulting α-brominated product is a valuable synthetic intermediate that can undergo further nucleophilic substitution reactions at the benzylic carbon, allowing for the introduction of a wide range of functional groups.
Oxidation and Reduction Pathways
The phosphorus center in this compound is in the +3 oxidation state, making it susceptible to both oxidation and reduction, leading to the formation of a variety of phosphorus compounds.
Formation of Phosphorus(V) Compounds
Oxidation of this compound would lead to the formation of pentavalent phosphorus compounds. This transformation involves the conversion of the P(III) center to a P(V) center. Common oxidizing agents such as hydrogen peroxide, halogens, or oxygen can theoretically facilitate this oxidation. The expected product of such a reaction would be benzyldichlorophosphate or related phosphoryl compounds. The general mechanism for this type of oxidation often involves the initial coordination of the oxidant to the phosphorus atom, followed by an oxidative addition or a similar electron-transfer process.
Table 1: Hypothetical Oxidation Reactions of this compound
| Oxidizing Agent | Potential Product(s) | Reaction Conditions (Hypothetical) |
| Oxygen (O₂) | Benzyl phosphoryl dichloride (C₇H₇Cl₂O₂P) | Inert solvent, radical initiator |
| Chlorine (Cl₂) | Benzyltetrachlorophosphorane (C₇H₇Cl₄P) | Low temperature, inert solvent |
| Hydrogen Peroxide (H₂O₂) | Benzyl phosphoryl dichloride (C₇H₇Cl₂O₂P) | Controlled addition, cooling |
This table is based on the general reactivity of phosphites and does not represent experimentally verified reactions for this compound specifically.
Reductive Coupling Reactions
Reductive coupling reactions involving this compound are theoretically possible, where the phosphorus atom could participate in reactions that lead to the formation of P-P or P-C bonds with a formal reduction of the phosphorus center or coupling with other molecules. For instance, in the presence of a suitable reducing agent and a coupling partner, this compound could potentially undergo reactions to form diphosphines or other organophosphorus compounds. Transition metal catalysts are often employed in such reductive coupling reactions to facilitate the process. researchgate.netnih.govnih.gov
Mechanistic Investigations of Key Reactions Involving this compound
Kinetic Studies and Reaction Rate Determination
Kinetic studies are fundamental to determining the rate of a chemical reaction and understanding its mechanism. For a hypothetical reaction involving this compound, one would monitor the concentration of reactants and products over time using techniques such as NMR spectroscopy, UV-Vis spectroscopy, or gas chromatography. The data obtained would be used to determine the reaction order with respect to each reactant and to calculate the rate constant. For example, in a hypothetical oxidation reaction, the rate law might be determined to be first-order in both this compound and the oxidant.
Table 2: Hypothetical Kinetic Data for a Reaction of this compound
| [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |
| 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 0.1 | 0.2 | 4.0 x 10⁻⁴ |
This is a hypothetical data set to illustrate how kinetic data would be presented.
Isotopic Labeling Studies to Elucidate Reaction Pathways
Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, providing invaluable insights into reaction pathways. beilstein-journals.orgresearchgate.netnih.govscripps.edu For instance, to investigate the mechanism of hydrolysis of this compound, one could use water labeled with ¹⁸O (H₂¹⁸O). By analyzing the products using mass spectrometry or NMR spectroscopy, it would be possible to determine whether the ¹⁸O atom is incorporated into the resulting phosphonic acid or the benzyl alcohol, thus elucidating the bond cleavage pattern. Similarly, deuterium (B1214612) labeling of the benzyl group could help to understand if any C-H bond activation is involved in a particular reaction. nih.gov
Identification of Intermediates and Transition States
The identification of transient intermediates and the characterization of transition states are key to fully understanding a reaction mechanism. wikipedia.org In reactions involving this compound, intermediates could potentially be detected using spectroscopic techniques under specific conditions, such as low temperatures to increase their lifetime. For example, in a reaction with a Lewis acid, a phosphonium (B103445) ion intermediate might be formed, which could be characterized by ³¹P NMR spectroscopy.
Transition states, being high-energy species, cannot be directly observed but their structures can be inferred from kinetic data, isotope effects, and computational modeling. youtube.com Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathway, locate the transition state structure, and calculate its energy, providing a deeper understanding of the reaction's energetic profile.
Catalytic Applications in Organic Synthesis Utilizing Benzyldichlorophosphite
Benzyldichlorophosphite as a Ligand Precursor in Homogeneous Catalysis
The utility of this compound in homogeneous catalysis primarily lies in its function as a starting material for the synthesis of more complex phosphite (B83602) ligands. These ligands play a crucial role in tuning the electronic and steric properties of metal catalysts, thereby influencing their activity, selectivity, and stability.
This compound is a key building block in the synthesis of chiral phosphite ligands, which are instrumental in the field of asymmetric catalysis. The development of such ligands has been a significant area of research, as they can induce enantioselectivity in a wide range of chemical transformations. rsc.orgnih.gov Chiral phosphine-phosphoramidite ligands, for example, which can be synthesized from chlorophosphite precursors, have demonstrated remarkable success in achieving high enantioselectivities in various catalytic asymmetric reactions. dicp.ac.cn
The general synthetic strategy involves the reaction of this compound with a chiral diol or an amino alcohol. The resulting chiral phosphite ligand can then be coordinated to a transition metal, such as rhodium or palladium, to generate a catalyst capable of discriminating between enantiotopic faces of a prochiral substrate. These catalysts have been successfully applied in asymmetric hydrogenations, hydroformylations, and allylic alkylations. dicp.ac.cnnih.gov
The modularity and ease of modification of phosphite ligands derived from precursors like this compound make them highly attractive for the development of new asymmetric catalytic systems. dicp.ac.cn The steric and electronic properties of the ligand can be fine-tuned by varying the structure of the chiral backbone, leading to optimized performance for specific reactions.
Table 1: Performance of Chiral Phosphine-Phosphite Ligands in Asymmetric Catalysis Data is illustrative of the performance of ligands that can be synthesized from chlorophosphite precursors.
| Reaction Type | Catalyst System | Substrate | Enantiomeric Excess (ee) | Branched/Linear Ratio |
|---|---|---|---|---|
| Asymmetric Allylic Substitution | [Pd(allyl)Cl]₂ / Ligand L3 | Diphenylallyl acetate | up to 60% | - |
| Asymmetric Hydroformylation | Rh(acac)(CO)₂ / Ligand L3 | Styrene | Low | Excellent |
| Asymmetric Hydrogenation | [Rh(cod)₂]BF₄ / Ligand L3 | Acetylated dehydroamino ester | up to 50% | - |
Phosphite ligands, synthesized from precursors such as this compound, are widely employed in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In palladium-catalyzed cross-coupling reactions, phosphite ligands can enhance the catalytic activity and stability of the palladium center. researchgate.netrsc.org
The electronic properties of phosphite ligands, being strong π-acceptors, can influence the electron density at the metal center, which in turn affects the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. The steric bulk of the benzyl (B1604629) group and other substituents on the phosphite ligand can also play a critical role in promoting the desired bond-forming steps and preventing catalyst deactivation.
While specific studies detailing the direct use of ligands derived from this compound in a wide array of cross-coupling reactions are not extensively documented in readily available literature, the general utility of phosphite ligands in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings is well-established. For instance, palladium complexes with phosphite ligands have been shown to be effective catalysts for C-P cross-coupling reactions. researchgate.net
Table 2: Application of Phosphite Ligand-Palladium Complexes in Cross-Coupling Reactions This table illustrates the general applicability of phosphite ligands in common cross-coupling reactions.
| Cross-Coupling Reaction | Typical Substrates | General Role of Phosphite Ligand |
|---|---|---|
| Suzuki-Miyaura Coupling | Aryl halides and boronic acids | Enhances catalyst stability and activity |
| Heck Reaction | Aryl halides and alkenes | Controls regioselectivity and catalyst lifetime |
| Sonogashira Coupling | Aryl halides and terminal alkynes | Promotes C-C bond formation |
| C-P Cross-Coupling | Arenesulphonates and phosphites | Facilitates the formation of organophosphorus compounds |
This compound as a Reagent in Catalytic Cycles
Beyond its role as a precursor for ligands, this compound and the resulting phosphites can also act as reagents within a catalytic cycle, participating directly in the transformation of substrates.
In certain catalytic processes, phosphites can activate substrates through the formation of phosphonium (B103445) or other reactive intermediates. For example, in the context of asymmetric phosphonylation of aldehydes, trialkyl phosphites can act as nucleophiles that attack the aldehyde, which is activated by a catalyst. mdpi.com While direct catalytic cycles involving this compound for substrate activation are not extensively detailed, the principle of using phosphites to activate functional groups is a known strategy in organic synthesis. The benzyl group in a phosphite derived from this compound could influence the reactivity and stability of such intermediates.
Dehydrative coupling reactions represent an atom-economical method for forming new bonds, with water as the only byproduct. d-nb.info In some of these reactions, phosphorus compounds can play a role in the activation of hydroxyl groups. For instance, in metal-free dehydrative coupling of benzylic alcohols, a combination of a Brønsted acid and a Lewis base, such as triphenylphosphine, can be used. d-nb.info Although not a direct catalytic use of this compound, this illustrates the potential for phosphite derivatives to participate in such transformations. The reaction of an alcohol with a dichlorophosphite (B8498940) would generate a species that could be a competent intermediate in a dehydrative coupling process. The in situ generation of a phosphite from this compound and an alcohol could lead to a reactive intermediate that facilitates subsequent C-C or C-X bond formation. nih.gov
Applications in Specialized Organic Transformations
The specific applications of this compound in more specialized organic transformations are not widely reported in comprehensive reviews. However, its role as a precursor to a diverse range of phosphite ligands suggests its indirect involvement in numerous specialized catalytic processes developed for the synthesis of complex organic molecules, including natural products and pharmaceuticals. The ability to readily introduce a benzyloxyphosphino group allows for the creation of tailored ligands for specific, challenging transformations.
Stereoselective Transformations
The primary application of this compound in stereoselective catalysis lies in its role as a precursor for the synthesis of chiral phosphite and phosphoramidite (B1245037) ligands. These ligands, when coordinated to a transition metal center, create a chiral environment that can effectively control the stereochemical outcome of a reaction. The reaction of this compound with a chiral diol, often in the presence of a base, leads to the formation of a chiral phosphite ligand. This in situ generated ligand can then be directly utilized in a catalytic asymmetric reaction.
One of the notable applications of ligands derived from this compound is in the realm of asymmetric hydrogenation and hydroformylation reactions. Although direct examples specifying this compound are not extensively documented in readily available literature, the general principle involves the formation of a chiral phosphite ligand which then participates in the catalytic cycle. For instance, chiral phosphine-phosphoramidite ligands have shown high enantioselectivities in Rh-catalyzed asymmetric hydrogenation of C=C double bonds and both Ru- and Rh-catalyzed asymmetric hydrogenation of C=O double bonds. dicp.ac.cn Similarly, high enantioselectivities and regioselectivities are achieved in Rh-catalyzed asymmetric hydroformylation with such ligands. dicp.ac.cn
The versatility of this compound as a precursor allows for the facile synthesis of a library of chiral ligands by reacting it with various chiral diols. This modularity is crucial for optimizing the catalyst for a specific transformation. The electronic and steric properties of the resulting chiral phosphite ligand can be fine-tuned by selecting the appropriate chiral diol, which in turn influences the enantioselectivity and reactivity of the catalytic system.
Detailed research findings on the direct application of this compound-derived catalysts in specific stereoselective transformations with comprehensive data tables are not prominently available in the public domain. However, the established role of dichlorophosphites as precursors for highly effective chiral ligands in a wide array of asymmetric reactions strongly suggests the potential of this compound in this context.
Synthesis of Heterocyclic Compounds
The utility of this compound extends to the synthesis of heterocyclic compounds, again primarily through its conversion into catalytically active species or reactive intermediates. Phosphorus heterocycles, in particular, are accessible through reactions involving this compound.
For example, the synthesis of 2,2'-diphenylene chlorophosphonate can be achieved through the reaction of 2,2'-dihydroxybiphenyl with phosphoryl chloride, a related phosphorus chloride compound. nih.gov This highlights a pathway where a dichlorophosphite derivative can be used to construct a phosphorus-containing heterocyclic system. While this specific example does not use this compound directly, the underlying reactivity is analogous.
Furthermore, this compound can be a precursor to phosphite ligands that are utilized in transition-metal-catalyzed reactions for the synthesis of non-phosphorus containing heterocycles. For instance, palladium-catalyzed asymmetric allylic alkylation, a powerful method for the formation of C-C and C-N bonds, often employs chiral phosphine (B1218219) or phosphite ligands. These reactions can be intramolecular, leading to the formation of N-heterocycles. Chiral phosphine-phosphoramidite ligands have been successfully applied in such transformations. dicp.ac.cn
The synthesis of biaryl-type 1,3-benzazaphospholes has been reported via nickel- or palladium-catalyzed phosphonylation of N-acyl-2-bromoanilides with triethyl phosphite, followed by reductive cyclization. nih.gov This demonstrates the role of phosphorus reagents in the construction of complex heterocyclic scaffolds. Although this example uses triethyl phosphite, the principle of using a phosphorus(III) reagent to introduce a phosphorus moiety that facilitates cyclization is relevant to the potential applications of this compound.
Theoretical and Computational Chemistry Studies on Benzyldichlorophosphite
Electronic Structure and Bonding Analysis
The electronic structure and nature of chemical bonds within Benzyldichlorophosphite are fundamental to its chemical behavior. Computational analysis allows for a detailed examination of how electrons are distributed within the molecule and the characteristics of its covalent bonds.
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are essential for determining the optimized geometry and electronic properties of this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecule, providing a foundational understanding of its structure.
DFT methods, particularly using hybrid functionals like B3LYP, offer a balance between computational cost and accuracy for organophosphorus compounds. bas.bg These calculations can predict key structural parameters such as bond lengths and angles. For this compound, the geometry would be optimized to find the lowest energy structure, revealing the precise spatial arrangement of the benzyl (B1604629) group, the phosphorus atom, and the two chlorine atoms.
Ab initio methods, while more computationally intensive, can provide even higher accuracy. Both approaches allow for the calculation of properties like dipole moment and polarizability, which are crucial for understanding intermolecular interactions.
Illustrative Data Table: Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | DFT (B3LYP/6-31G*) |
| Bond Length | P-Cl | 2.05 Å |
| P-O | 1.62 Å | |
| O-CH₂ | 1.45 Å | |
| C-C (aromatic avg.) | 1.39 Å | |
| Bond Angle | Cl-P-Cl | 101.5° |
| Cl-P-O | 103.0° | |
| Dihedral Angle | C-O-P-Cl | 175.0° |
Note: The data presented in this table is illustrative and represents typical values that would be expected from the specified level of theory for this type of molecule.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes the bonding in this compound in terms of orbitals that extend over the entire molecule. libretexts.org Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's reactivity. libretexts.org
The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. In this compound, the HOMO is expected to have significant contributions from the lone pair on the phosphorus atom and the π-system of the benzyl group. The LUMO, conversely, indicates the region most likely to accept electrons, highlighting its electrophilic character. For this molecule, the LUMO would likely be centered on the antibonding orbitals associated with the P-Cl bonds.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity. conicet.gov.ar A smaller gap generally suggests higher reactivity.
Illustrative Data Table: Frontier Orbital Properties of this compound
| Property | Value (eV) | Description |
| HOMO Energy | -9.85 | Related to ionization potential and nucleophilicity |
| LUMO Energy | -0.75 | Related to electron affinity and electrophilicity |
| HOMO-LUMO Gap | 9.10 | Indicator of chemical stability and reactivity |
Note: These energy values are hypothetical and serve to illustrate the typical output of a frontier orbital analysis.
Conformational Analysis and Molecular Dynamics Simulations
This compound is a flexible molecule with several rotatable bonds. Its three-dimensional shape, or conformation, significantly influences its properties and reactivity.
Investigation of Preferred Conformations and Rotational Barriers
The molecule's flexibility arises from rotation around the P-O, O-CH₂, and CH₂-Ph bonds. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy required to transition between them (rotational barriers). nih.gov
Computational methods can map the potential energy surface by systematically rotating these bonds. Studies on similar benzyl cdnsciencepub.comacs.orgnih.gov and organophosphorus compounds aip.org show that steric hindrance and electronic interactions dictate the preferred geometries. For this compound, the lowest energy conformation would likely balance the steric repulsion between the bulky benzyl group and the chlorine atoms. The rotational barrier, particularly around the P-O bond, is a critical parameter that determines the rate of interconversion between different conformers at a given temperature. nih.govbiomedres.us
Illustrative Data Table: Calculated Rotational Energy Barriers
| Rotatable Bond | Barrier Height (kcal/mol) | Transition State Description |
| P-O | 4.5 | Eclipsing of the benzyl group with a P-Cl bond |
| O-CH₂ | 2.8 | Eclipsing of the P-Cl bonds with the phenyl ring |
Note: The data is for illustrative purposes to show expected relative barrier heights.
Dynamic Behavior in Solution and Gas Phase
Molecular Dynamics (MD) simulations can model the movement of atoms in this compound over time, providing a picture of its dynamic behavior. njit.edunih.gov These simulations can be performed for an isolated molecule (gas phase) or for the molecule surrounded by solvent molecules (solution phase).
In the gas phase, MD simulations reveal the intrinsic flexibility and vibrational motions of the molecule. In solution, the simulations show how interactions with solvent molecules (e.g., water, dichloromethane) affect the conformational preferences and dynamics. njit.edunih.gov Solvent effects can stabilize certain conformers over others and can influence the accessibility of reactive sites on the molecule.
Computational Prediction of Reactivity and Selectivity
A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. For this compound, this involves identifying the most likely sites for nucleophilic or electrophilic attack and predicting the outcome of potential reactions.
Quantitative Structure-Activity Relationship (QSAR) models often use descriptors derived from computational chemistry to predict the properties of organophosphorus compounds. bas.bgspringernature.com The electronic properties calculated through DFT, such as the distribution of electrostatic potential and the energies of frontier orbitals, are key to these predictions.
The molecular electrostatic potential (MEP) map visually represents the charge distribution on the surface of the molecule. For this compound, the MEP would show electron-rich regions (negative potential), likely around the oxygen and chlorine atoms, which are susceptible to attack by electrophiles. Conversely, it would highlight electron-deficient regions (positive potential), particularly on the phosphorus atom, which is the primary site for nucleophilic attack. This information is invaluable for predicting how this compound will react with other reagents and for understanding its role in chemical synthesis. researchgate.netnih.gov
Transition State Modeling for Reaction Pathways
The reactivity of this compound is governed by the energy landscape of its potential chemical transformations. Transition state theory is a fundamental concept in this context, describing the fleeting, high-energy molecular configurations that exist at the peak of the energy barrier between reactants and products. mit.eduucsb.edu Computational modeling allows for the precise location and characterization of these transition states, providing critical information about reaction feasibility, kinetics, and mechanisms. mit.edu
For this compound, reactions of interest could include nucleophilic substitution at the phosphorus center, where the chloride or benzyloxy groups are displaced. Such reactions are pivotal in the synthesis of a wide array of organophosphorus compounds. Computational methods, particularly Density Functional Theory (DFT), are extensively used to model these reaction pathways. nih.gov
The process of modeling a reaction pathway for this compound would typically involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants (e.g., this compound and a nucleophile), products, and a guessed structure of the transition state are optimized to find their lowest energy conformations.
Transition State Search: Algorithms such as the synchronous transit-guided quasi-Newton (QST2) or eigenvector-following methods are employed to locate the exact saddle point on the potential energy surface that corresponds to the transition state. ucsb.edu
Frequency Calculation: A vibrational frequency analysis is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. ucsb.edu
Intrinsic Reaction Coordinate (IRC) Calculation: This calculation maps the reaction pathway downhill from the transition state to confirm that it connects the intended reactants and products.
For instance, in a substitution reaction, computational models can distinguish between different mechanistic possibilities, such as a concerted bimolecular nucleophilic substitution (SN2) pathway or a stepwise unimolecular nucleophilic substitution (SN1)-like pathway. acs.org The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate, allowing for the comparison of different potential reaction pathways.
Table 1: Illustrative Input Parameters for a DFT Calculation of a this compound Reaction Pathway
| Parameter | Example Specification | Purpose |
| Method | DFT (Density Functional Theory) | To calculate the electronic structure and energy of the system. |
| Functional | B3LYP, PBE0, ωB97X-D | Approximations to the exchange-correlation energy in DFT. |
| Basis Set | 6-311+G(d,p), def2-TZVP | Mathematical functions used to represent the atomic orbitals. |
| Solvation Model | PCM (Polarizable Continuum Model) | To simulate the effect of a solvent on the reaction. |
| Calculation Type | Opt, Freq, IRC | Specifies geometry optimization, frequency calculation, or intrinsic reaction coordinate calculation. |
This table provides a general illustration of the types of parameters that would be defined in a computational study of this compound's reactivity. The specific choice of functional and basis set would be validated against experimental data where possible.
Prediction of Spectroscopic Parameters
Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectroscopy.
NMR Spectroscopy
Phosphorus-31 (31P) NMR is a particularly powerful technique for characterizing organophosphorus compounds. nih.gov The chemical shift of the 31P nucleus is highly sensitive to its electronic environment. nih.gov Computational methods, primarily DFT, can predict 31P NMR chemical shifts with a high degree of accuracy. mdpi.comacs.orgnih.gov The standard approach involves calculating the magnetic shielding tensor of the phosphorus nucleus and then referencing it to a known standard, such as phosphoric acid. researchgate.net
The accuracy of these predictions depends on the chosen computational level of theory, including the functional and basis set. researchgate.netuni-muenchen.de For complex molecules, it may also be necessary to consider conformational averaging, where the predicted chemical shifts of multiple low-energy conformers are averaged based on their calculated Boltzmann populations. uni-muenchen.de Similar computational approaches can be applied to predict 1H and 13C NMR spectra.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. arxiv.org Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. rsc.orgacs.orgacs.org
The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each vibration). rsc.org Due to approximations in the theoretical models, calculated frequencies are often systematically higher than experimental values, and a scaling factor is typically applied to improve agreement. rsc.org
Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |
| 31P NMR Chemical Shift (δ, ppm) | 175.0 | 178.0 |
| 1H NMR Chemical Shift (δ, ppm) - CH2 | 4.85 | 4.90 |
| IR Frequency (cm-1) - P-Cl stretch | 520 | 515 |
| IR Frequency (cm-1) - P-O-C stretch | 1030 | 1025 |
This table is for illustrative purposes to show how computationally predicted spectroscopic data can be compared with experimental results. The accuracy of modern computational methods allows for reliable prediction and interpretation of spectra for compounds like this compound.
By combining these theoretical and computational approaches, a comprehensive understanding of the chemical behavior and spectroscopic signatures of this compound can be developed. These studies are crucial for guiding synthetic efforts and for the unambiguous identification of this and related compounds.
Advanced Research Topics and Future Directions in Benzyldichlorophosphite Chemistry
Development of Novel Synthetic Methodologies for Benzyldichlorophosphite and its Derivatives
The synthesis of this compound and its derivatives is a cornerstone for accessing a wide array of more complex organophosphorus molecules. Traditional methods for preparing dichlorophosphites often involve the reaction of an alcohol with phosphorus trichloride (B1173362). However, ongoing research focuses on developing more efficient, selective, and sustainable synthetic strategies.
One area of development is the exploration of alternative phosphorylating agents to introduce the dichlorophosphite (B8498940) moiety onto the benzyl (B1604629) group. These efforts aim to improve yields, reduce byproducts, and utilize milder reaction conditions. Furthermore, the synthesis of various derivatives by substituting the chlorine atoms is a significant area of investigation. These reactions allow for the introduction of diverse functional groups, leading to compounds with tailored electronic and steric properties.
For instance, the reaction of this compound with primary amines can lead to the formation of phosphoramidites, a class of compounds with significant applications in oligonucleotide synthesis. The table below summarizes some general approaches to the synthesis and derivatization of dichlorophosphites.
| Reaction Type | Reactants | Product Class | Significance |
| Phosphorylation | Benzyl alcohol, Phosphorus trichloride | This compound | Fundamental synthesis of the core compound. |
| Nucleophilic Substitution | This compound, Primary Amines | Phosphoramidites | Key intermediates for DNA/RNA synthesis. |
| Nucleophilic Substitution | This compound, Alcohols/Phenols | Phosphites | Building blocks for various organophosphorus compounds. |
| Grignard Reaction | This compound, Grignard Reagents | Phosphinites | Access to P-C bond containing compounds. |
Exploration of New Catalytic Applications in Sustainable Chemistry
The principles of green chemistry are increasingly influencing the design of chemical processes, with a strong emphasis on the use of catalysts to enhance efficiency and reduce environmental impact. researchgate.netresearchgate.netyoutube.com While specific catalytic applications of this compound are not extensively documented, its derivatives, particularly phosphite (B83602) ligands, play a crucial role in homogeneous catalysis.
The lone pair of electrons on the phosphorus atom in phosphite ligands derived from this compound can coordinate to transition metals, modifying their catalytic activity and selectivity. Research in this area is focused on designing novel ligands for specific catalytic transformations that align with the goals of sustainable chemistry. alliedacademies.org
Potential areas of exploration for this compound-derived catalysts include:
Cross-coupling reactions: Designing ligands that improve the efficiency and substrate scope of reactions like Suzuki, Heck, and Sonogashira couplings.
Hydroformylation: Developing catalysts for the selective addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, a key industrial process.
Asymmetric catalysis: Synthesizing chiral ligands for enantioselective transformations, which are crucial in the pharmaceutical industry.
The use of renewable feedstocks and the development of recyclable catalytic systems are key trends in this field. The table below highlights some general principles of green chemistry relevant to the potential catalytic applications of this compound derivatives. sustainablechemistrycatalyst.org
| Green Chemistry Principle | Application in Catalysis | Relevance to this compound |
| Catalysis | Use of catalytic reagents over stoichiometric ones. alliedacademies.org | Derivatives can act as ligands for highly efficient metal catalysts. |
| Atom Economy | Designing reactions that maximize the incorporation of all materials into the final product. | Catalytic reactions inherently improve atom economy. |
| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. researchgate.net | Development of catalysts that operate under milder, safer conditions. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Catalysts can lower the activation energy of reactions, reducing energy input. |
Bioorganic and Medicinal Chemistry Interfaces of Organophosphorus Compounds
Organophosphorus compounds are integral to various biological processes and have found significant applications in medicinal chemistry. nih.gov While direct therapeutic applications of this compound are not established, its derivatives hold potential in drug design and discovery. The ability to synthesize a diverse library of compounds by modifying the dichlorophosphite moiety allows for the exploration of structure-activity relationships.
The benzimidazole (B57391) scaffold, for instance, is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities. nih.govnih.gov The synthesis of benzimidazole derivatives incorporating a phosphorus linkage derived from this compound could lead to novel therapeutic agents. nih.govrsc.org
Potential therapeutic areas for this compound-derived compounds include:
Anticancer agents: Designing molecules that can interact with biological targets involved in cancer progression.
Enzyme inhibitors: Developing compounds that can selectively inhibit enzymes implicated in various diseases.
Prodrugs: Utilizing the phosphate (B84403) group to improve the pharmacokinetic properties of known drugs.
The table below presents some FDA-approved drugs containing the benzimidazole scaffold, highlighting the therapeutic potential of this heterocyclic system which could be combined with organophosphorus chemistry.
| Drug Name | Therapeutic Use |
| Omeprazole | Proton pump inhibitor |
| Albendazole | Anthelmintic |
| Mebendazole | Anthelmintic |
| Telmisartan | Angiotensin II receptor blocker |
Materials Science Applications of this compound Derivatives
The versatility of this compound derivatives extends to the field of materials science, where they can be used as monomers or modifying agents for the synthesis of novel polymers with unique properties. The incorporation of phosphorus atoms into polymer backbones can impart desirable characteristics such as flame retardancy, thermal stability, and modified optical or electronic properties.
The reaction of this compound with diols or other difunctional monomers can lead to the formation of phosphorus-containing polyesters or polyamides. The properties of these polymers can be tuned by varying the structure of the benzyl group and the co-monomers used.
Potential applications of polymers derived from this compound include:
Flame retardant materials: Phosphorus-containing polymers often exhibit enhanced fire resistance.
High-performance polymers: Materials with improved thermal and mechanical stability for demanding applications.
Functional coatings: Polymers with specific surface properties for applications such as adhesion promotion or corrosion resistance.
Below is a table outlining the potential impact of incorporating phosphorus, derived from precursors like this compound, into polymer structures.
| Property Enhancement | Mechanism | Potential Application |
| Flame Retardancy | Formation of a protective char layer upon combustion. | Electronics, construction materials, textiles. |
| Thermal Stability | Increased bond strength and crosslinking density. | Aerospace, automotive components. |
| Adhesion | Interaction of phosphorus groups with substrates. | Coatings, adhesives. |
| Optical Properties | Modification of refractive index and transparency. | Lenses, optical films. |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry and automated synthesis are transformative technologies in modern chemical research and production, offering advantages in terms of safety, efficiency, and scalability. durham.ac.ukscielo.br The application of these techniques to the synthesis and reactions of this compound is a promising area for future development.
Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for handling reactive intermediates like this compound. nih.govjst.org.in The small reactor volumes enhance safety when dealing with exothermic reactions or hazardous reagents.
Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions or to synthesize libraries of this compound derivatives for high-throughput screening in drug discovery or materials science. scripps.edunih.govmit.edu The integration of online analytical techniques allows for real-time reaction monitoring and optimization. researchgate.net
| Technology | Advantages for this compound Chemistry |
| Flow Chemistry | Enhanced safety, precise control over reaction conditions, improved scalability, potential for multi-step synthesis. durham.ac.ukscielo.br |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, improved reproducibility. scripps.edunih.gov |
| In-line Analytics | Real-time reaction monitoring, kinetic studies, rapid optimization. researchgate.net |
Spectroscopic and In Situ Studies of this compound Reactions
A detailed understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new transformations. Spectroscopic techniques, particularly when used in situ, provide invaluable insights into the transient intermediates and reaction pathways involved in the chemistry of this compound.
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction in real-time, allowing for the identification of intermediates and the determination of reaction kinetics. wiley.comnih.gov By conducting the reaction directly within the NMR spectrometer, researchers can gain a dynamic picture of the chemical transformations as they occur. mpg.deresearchgate.net
Other spectroscopic techniques that can be applied to study this compound and its reactions include:
Infrared (IR) Spectroscopy: To monitor the formation and consumption of functional groups.
Mass Spectrometry (MS): For the identification of products and intermediates.
UV-Vis Spectroscopy: To study the electronic properties of the molecules involved. researchgate.netrsc.org
These spectroscopic studies, combined with computational modeling, can provide a comprehensive understanding of the reactivity of this compound, paving the way for the rational design of new reactions and applications.
| Spectroscopic Technique | Information Gained |
| In situ NMR | Reaction kinetics, identification of intermediates, mechanistic insights. wiley.comnih.gov |
| FT-IR | Changes in functional groups, reaction progress. |
| Mass Spectrometry | Molecular weight of products and intermediates, structural information. |
| UV-Vis | Electronic transitions, conjugation. researchgate.net |
Q & A
Q. How can systematic reviews address gaps in this compound’s toxicological profile?
- Methodological Answer :
- Literature Screening : Use PRISMA guidelines to filter studies on organophosphorus analogs.
- Extrapolation Models : Apply read-across methods for acute toxicity (LD₅₀) using QSAR predictions.
- Ethical Prioritization : Focus on high-dose occupational exposure scenarios in OECD-compliant assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
